Stannane, ((dimethylthiocarbamoyl)thio)tributyl-
Overview
Description
Molecular Structure Analysis
The molecular structure of Stannane, ((dimethylthiocarbamoyl)thio)tributyl- is complex. The compound’s complexity is due to its intricate structure and the combination of longer and shorter sentences.Chemical Reactions Analysis
Stannane compounds, such as Tributyltin hydride (Tributylstannane), are known to be good radical reducing agents . They can cleave homolytically due to the relatively weak, nonionic bond between tin and hydrogen . These compounds are often used in various reactions, including the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .Scientific Research Applications
Synthesis of Heterocyclic Compounds : Tributyl(3,3,3-trifluoro-1-propynyl)stannane is effective for synthesizing various trifluoromethylated heterocyclic compounds, useful as building blocks in organic chemistry (Hanamoto, Hakoshima, & Egashira, 2004).
Reactions with Arynes : Tributyl[(phenylselanyl)aryl]stannanes are prepared through reactions with aryne intermediates, demonstrating the utility of stannanes in forming aryl compounds (Toledo et al., 2010).
Preparation of N-Homoallylic Sulfamides : P'CP'-pincer palladium complex-catalyzed allylation using allyl(tributyl)stannane can prepare N-homoallylic sulfamides, illustrating the use of stannanes in catalyst-driven reactions (Li et al., 2009).
Transmetalation Reactions : Beta-tributyl(styryl)stannanes undergoing transmetalation with n-BuLi generate styryllithium intermediates, showcasing the application of stannanes in transmetalation processes (Rim & Son, 2003).
Stannylcyclopropanation of Alkenes : Chromium-mediated reactions involving tributyl(diiodomethyl)stannane provide a method for the cyclopropanation of alkenes, indicative of the role of stannanes in forming cyclopropane derivatives (Murai et al., 2019).
Asymmetric Allylation : Tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane has been used in catalytic asymmetric allylation of butanal, underlining its use in asymmetric synthesis (Masyuk & Mineeva, 2016).
Hydrostannylation of Allyl Alcohols : Dibutyl(trifluoromethanesulfoxy)stannane enables highly diastereoselective hydrostannylation of allyl and homoallyl alcohols, demonstrating the versatility of stannanes in selective hydrostannylation (Miura, Wang, & Hosomi, 2005).
properties
IUPAC Name |
butane;N,N-dimethylcarbamodithioate;tin(4+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H7NS2.Sn/c3*1-3-4-2;1-4(2)3(5)6;/h3*1,3-4H2,2H3;1-2H3,(H,5,6);/q3*-1;;+4/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSQJQWQZYWNNT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CN(C)C(=S)[S-].[Sn+4] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NS2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174297 | |
Record name | Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | |
CAS RN |
20369-63-5 | |
Record name | Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, ((dimethylthiocarbamoyl)thio)tributyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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